3,4-Dihydronaphthalen-1(2H)-one oxime
Overview
Description
3,4-Dihydronaphthalen-1(2H)-one oxime is a chemical compound that is part of a broader class of organic compounds known as naphthalenes. These compounds are characterized by a fused two-ring system, which is a structure of considerable interest due to its presence in many natural products and its potential for pharmaceutical applications.
Synthesis Analysis
The synthesis of related naphthalene oximes has been explored in various studies. For instance, novel oximes of 2-aryl-6-methoxy-3,4-dihydronaphthalene were synthesized and evaluated as inhibitors of a specific enzyme involved in steroidogenesis, 17α-hydroxylase-C17,20-lyase (P450 17) . The synthesis involved multiple steps, including palladium-catalyzed coupling, hydrolysis, and condensation reactions, followed by the reaction of hydroxylamine hydrochloride with keto compounds to form the oximes. Another study reported the first total synthesis of a racemic dihydroxy dihydronaphthalen-1(2H)-one derivative, which involved key steps such as dihydroxylation, benzylic oxidation, and prenylation .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide was elucidated, revealing a "twist-boat" conformation in the saturated carbon skeleton and an extensive intermolecular hydrogen bond network . This information is crucial for understanding the reactivity and interaction of these molecules with biological targets.
Chemical Reactions Analysis
The reactivity of dihydronaphthalen-1(2H)-one derivatives in chemical reactions has been explored in the context of synthesizing hybrid polyoxaheterocyclic compounds. For instance, Michael condensation reactions were performed with methylene active compounds to create O-heterocyclic hybrid systems . The study demonstrated the formation of complex structures, including xanthene and chromene systems, and highlighted the influence of reaction conditions on the outcome of the transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3,4-Dihydronaphthalen-1(2H)-one oxime are not detailed in the provided papers, the properties of similar compounds can be inferred. Naphthalene derivatives generally exhibit hydrophobic and hydrophilic regions due to their aromatic and polar functional groups, respectively. These properties affect their solubility, crystallization behavior, and potential interactions with biological molecules .
Scientific Research Applications
Synthesis Techniques
Enamide Synthesis from Ketones
Zhao et al. (2011) discuss the preparation of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide, highlighting the use of 3,4-Dihydronaphthalen-1(2H)-one oxime in the synthesis process. This involves various compounds like Triethylphosphine, Acetic anhydride, and a-Tetralone (Zhao et al., 2011).
Pd-Catalyzed One-Pot Synthesis
Liu et al. (2012) present a method for synthesizing substituted 3,4-dihydronaphthalen-1(2H)-ones using a Pd[(C6H5)3P]4/AgOAc catalytic system. This process is notable for its simplicity, mild conditions, and good yields (Liu et al., 2012).
Chemical Reactions and Analysis
Superelectrophilic Activation
Zhu et al. (2018) explored the reaction of 1-nitronaphthalene with benzene and cyclohexane in the presence of aluminum chloride. This reaction produces 3,4-Dihydronaphthalen-1(2H)-one oxime and is significant for understanding protonation behaviors and reaction mechanisms (Zhu et al., 2018).
Diastereoselective Synthesis
Research by Honorato et al. (2017) compares conditions for synthesizing α-methylsulfinylation of 3,4-dihydronaphthalen-1(2H)-one. Their findings contribute to understanding the yields and diastereoselectivity of such compounds (Honorato et al., 2017).
Photoredox-Catalyzed C-C Bond Cleavage
methylenecyclopropanes and cycloketone oximes offers insights into synthesizing 2-cyanoalkylsulfonated 3,4-dihydronaphthalenes through sulfur dioxide insertion. This demonstrates the application of 3,4-Dihydronaphthalen-1(2H)-one oxime in photoredox catalysis (Liu et al., 2020).
Biological and Medical Research
Inhibitors of Enzymatic Activities
Zhuang and Hartmann (1998) synthesized oximes of 3,4-dihydronaphthalene and evaluated them as nonsteroidal inhibitors of 17α-hydroxylase-C17,20-lyase (P450 17). This research highlights the potential biological applications of 3,4-Dihydronaphthalen-1(2H)-one oxime derivatives in enzyme inhibition (Zhuang & Hartmann, 1998).
Synthesis of Antitumor Compounds
Wang et al. (2017) describe the synthesis of 3,4-dihydronaphthalen-1(2H)-one derivatives and their evaluation as Bcl-2 inhibitors, showing promise in antitumor activities. This indicates the relevance of 3,4-Dihydronaphthalen-1(2H)-one oxime in cancer research (Wang et al., 2017).
Safety And Hazards
While specific safety and hazards information for 3,4-Dihydronaphthalen-1(2H)-one oxime is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Oximes, including 3,4-Dihydronaphthalen-1(2H)-one oxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation. Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future directions in the use of oximes may include further exploration of these properties and applications.
properties
IUPAC Name |
N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDVQUUMKXZPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NO)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275315 | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydronaphthalen-1(2H)-one oxime | |
CAS RN |
3349-64-2 | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3349-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydronaphthalen-1(2H)-one oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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